molecular formula C6H8BrN2OP B6170447 5-bromo-2-(dimethylphosphoryl)pyrimidine CAS No. 2613382-99-1

5-bromo-2-(dimethylphosphoryl)pyrimidine

Cat. No.: B6170447
CAS No.: 2613382-99-1
M. Wt: 235
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(dimethylphosphoryl)pyrimidine is a synthetic compound that has gained prominence in scientific research and industries due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a bromine atom at the 5th position and a dimethylphosphoryl group at the 2nd position of the pyrimidine ring, giving it distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-bromo-2-(dimethylphosphoryl)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI), which allows for selective bromination at the C-5 position of pyrimidine nucleosides . Another method involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid to yield 5-bromo-2-iodopyrimidine, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of 2-bromomalonaldehyde and amidine compounds as raw materials in a one-step reaction is advantageous for large-scale production due to its simplicity, safety, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(dimethylphosphoryl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles in the presence of suitable catalysts.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs are common, leading to the formation of substituted pyrimidine compounds.

Common Reagents and Conditions

    Sodium Monobromoisocyanurate (SMBI): Used for selective bromination.

    Palladium Catalysts: Employed in cross-coupling reactions to form various substituted derivatives.

Major Products Formed

The major products formed from these reactions include a variety of substituted pyrimidine compounds, which can be further utilized in different applications.

Scientific Research Applications

5-bromo-2-(dimethylphosphoryl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(dimethylphosphoryl)pyrimidine involves its interaction with specific molecular targets and pathways. The bromine and dimethylphosphoryl groups contribute to its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-iodopyrimidine: Similar in structure but with an iodine atom instead of a dimethylphosphoryl group.

    5-bromo-2-(bromomethyl)pyrimidine: Contains a bromomethyl group at the 2nd position instead of a dimethylphosphoryl group.

Uniqueness

5-bromo-2-(dimethylphosphoryl)pyrimidine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2613382-99-1

Molecular Formula

C6H8BrN2OP

Molecular Weight

235

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.